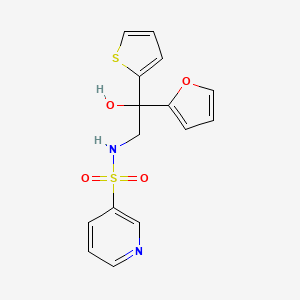

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Description

This compound is a sulfonamide derivative featuring a hybrid heterocyclic scaffold comprising furan, thiophene, and pyridine moieties. Such multifunctional architectures are often explored in medicinal chemistry for their tunable electronic properties and bioactivity .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S2/c18-15(13-5-2-8-21-13,14-6-3-9-22-14)11-17-23(19,20)12-4-1-7-16-10-12/h1-10,17-18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISBPLTZAYLNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the formation of a key intermediate through the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Sulfonamide Formation: The final step involves the reaction of the hydroxylated intermediate with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine (TEA) to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: NaOMe, KOtBu

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides are known to inhibit bacterial growth by targeting folate synthesis pathways.

- Anticancer Properties : Research has shown that furan and thiophene derivatives can induce apoptosis in cancer cells. The incorporation of these moieties into drug design may enhance the efficacy of anticancer agents.

-

Biological Activity

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways. For example, derivatives have shown inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis.

- Ion Channel Modulation : Preliminary studies suggest that this compound may modulate ion channels such as TRPM8, which could have implications for pain management therapies.

Case Study 1: Tyrosinase Inhibition

A series of experiments focused on the inhibitory effects of related compounds on tyrosinase demonstrated significant potential for skin-related applications:

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |

|---|---|---|

| Compound A | 0.0433 ± 0.0016 | 0.28 ± 0.01 |

| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |

These results indicate that modifications to the structure can significantly enhance inhibitory activity against tyrosinase, suggesting potential for skin whitening agents.

Case Study 2: TRPM8 Modulation

Research into the modulation of TRPM8 channels revealed that compounds similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide could provide new avenues for pain relief therapies:

- Mechanism : The compound's interaction with TRPM8 suggests it may act as an analgesic by altering sensory perception.

- Therapeutic Implications : This could lead to the development of novel treatments for chronic pain conditions.

Potential Therapeutic Applications

- Pain Management : Given its potential to modulate ion channels, this compound could be explored as a therapeutic agent for managing neuropathic pain.

- Dermatological Treatments : Its tyrosinase inhibition suggests applications in cosmetic formulations aimed at reducing hyperpigmentation.

- Antimicrobial Agents : The antimicrobial properties of sulfonamides can be leveraged to develop new antibiotics or antifungal treatments.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the furan and thiophene rings may participate in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

Sulfonamide Derivatives with Pyridine Moieties

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide ():

- Structural Differences : Replaces the hydroxyethyl-furan-thiophene core with a brominated methoxypyridine. The sulfonamide is attached to a fluorinated benzene ring instead of pyridine.

- Synthesis : Similar sulfonylation methods using sulfonyl chlorides in pyridine solvent are employed .

3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid ester ():

Thiophene- and Furan-Containing Derivatives

(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ():

- Structural Parallels : Shares the thiophen-2-yl ethyl motif but lacks sulfonamide and furan groups.

Sulfonamide-Thioamide Hybrids

N-(3-(...)-4-méthoxyphényl)-N-méthyléthanethioamide ():

- Comparison : Replaces sulfonamide with thioamide, reducing hydrogen-bonding capacity but enhancing electron-withdrawing effects.

- Design Implications : Demonstrates the pharmacological trade-offs between sulfonamide and thioamide groups in drug stability and target affinity .

Data Table: Key Properties of Target Compound and Analogs

Research Findings and Implications

- Synthetic Challenges : The target compound’s hydroxyethyl linker may introduce stereochemical complexity during synthesis, akin to methods in and .

- Electronic Effects : The furan-thiophene combination likely alters π-π stacking and charge distribution compared to single-heterocycle analogs, impacting binding to aromatic enzyme pockets .

- Biological Potential: Sulfonamide-pyridine hybrids () are frequently protease inhibitors, while thiophene derivatives () suggest CNS applications. The target compound’s dual heterocycles could synergize these effects .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The compound features a pyridine ring substituted with a sulfonamide group, alongside a furan and thiophene moiety, which contribute to its biological activity through various interaction mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₁O₃S₂ |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 2034332-84-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Intermediate : Reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of bases like sodium hydride.

- Hydroxylation : The intermediate undergoes hydroxylation using oxidizing agents such as hydrogen peroxide.

This synthetic pathway highlights the versatility of the compound as a precursor for further modifications in drug development.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism appears to involve inhibition of protein synthesis and interference with nucleic acid production.

Minimum Inhibitory Concentrations (MIC) against selected bacteria include:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

In addition to direct antibacterial effects, the compound demonstrated moderate-to-good antibiofilm activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Key Findings:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, suggesting a promising potential for further development as an anticancer agent .

Anti-inflammatory Activity

This compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6.

Experimental Results:

Q & A

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Precursor Preparation : Start with thiophene and furan derivatives. For example, thiophene-2-carbaldehyde and furan-2-ylmethylamine are common precursors .

Coupling Reactions : Use carbodiimides (e.g., EDC/HOBt) to couple the sulfonamide group to the pyridine ring under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Hydroxylation : Introduce the hydroxy group via epoxidation or hydroxylation reagents like m-CPBA, followed by acid-catalyzed ring opening .

Key Considerations : Optimize solvent polarity (e.g., DMF for solubility) and reaction time (12–24 hours) to minimize byproducts.

Q. How is the compound characterized structurally?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 381.47 for C₁₅H₁₂FOS₂) .

- X-ray Crystallography : SHELX software for resolving crystal structures, particularly for assessing intramolecular hydrogen bonds (e.g., O–H···N interactions) .

Q. What key functional groups influence its reactivity?

- Methodological Answer : The compound’s reactivity is driven by:

- Sulfonamide Group (-SO₂NH-) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Hydroxy Group (-OH) : Prone to oxidation (e.g., forming ketones) or esterification (e.g., acetylation with acetic anhydride) .

- Heterocycles (Furan/Thiophene) : Electron-rich rings enable electrophilic substitution (e.g., nitration at the 5-position of thiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.